molecular formula C19H20N4OS B3578137 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide

Cat. No.: B3578137
M. Wt: 352.5 g/mol
InChI Key: UBMKIDCIQLIGMA-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,2,4-triazole ring, for instance, can participate in various reactions due to its versatile biological activities .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many 1,2,4-triazole derivatives have shown significant antibacterial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and toxicological properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many 1,2,4-triazole derivatives, this compound could have potential uses in medicinal chemistry .

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-14-8-10-16(11-9-14)20-18(24)13-25-19-22-21-17(23(19)2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMKIDCIQLIGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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